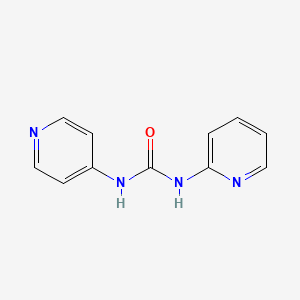

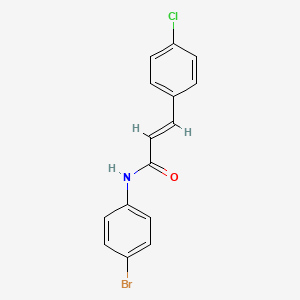

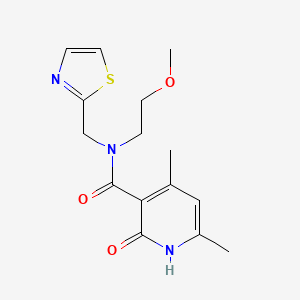

![molecular formula C18H23N3O3 B5563405 1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)

1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been achieved through various methods. One approach involves the use of 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, reacting as cyclopropanone equivalents with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines. This method showcases the versatility of cyclopropyl derivatives in synthetic applications (Wasserman, Dion, & Fukuyama, 1989). Additionally, donor-acceptor cyclopropanes have been treated with 1,3,5-triazinanes in the presence of MgI2, leading to pyrrolidines and piperidines under mild conditions, highlighting a synthetic procedure that tolerates a wide variety of functional groups (Garve, Kreft, Jones, & Werz, 2017).

Molecular Structure Analysis

The study of the molecular structure of compounds similar to 1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone often involves analyzing the conformation and stereochemistry of the cyclopropyl and piperidine components. For instance, the chair conformation of the piperidine ring and its orientation relative to the cyclopropane ring have been described, providing insights into the spatial arrangement and potential reactivity of such compounds (Sun, Shen, Zheng, Tan, & Weng, 2006).

Chemical Reactions and Properties

Cyclopropyl and piperidine derivatives participate in a variety of chemical reactions, offering pathways to diverse functionalized structures. For example, the [3+2] cycloaddition between 4-pyridinyl cyclopropanes and alkenes or alkynes catalyzed by a simple diboron(4) compound demonstrates a novel method for synthesizing pyridine-substituted cyclopentanes and related structures through dearomative/rearomative processes (Xu, Wang, Sun, Ouyang, Ding, Yu, Xu, & Li, 2022).

科学的研究の応用

Synthesis of Complex Molecular Structures

Hydroxy-pyrrolizidines and Indolizidines Synthesis : The reaction of cyclic imines with cyclopropenone leads to the formation of pyrrolizidines and indolizidines, each with a hydroxy group on the bridgehead carbon atom. This methodology allows access to compounds with a core similar to natural products known for cell proliferation and adhesion inhibition properties (Kondakal, Qamar, & Hemming, 2012).

Cyclopropanone Equivalents in Synthetic Applications : Derivatives of cyclopropanone, prepared from 3-chloropropionic acid, have been utilized in the synthesis of pyrroles, pyrrolines, and pyrrolizidines, showcasing their versatility in creating diverse molecular frameworks (Wasserman, Dion, & Fukuyama, 1989).

Potential Biological Activity

Topoisomerase II Inhibitory Activity : Certain cyclopropyl-containing quinoline derivatives have shown interaction with mammalian topoisomerase II, an enzyme critical for DNA replication and cell cycle progression. This interaction suggests potential for the development of novel anticancer agents (Wentland et al., 1993).

Safety and Hazards

特性

IUPAC Name |

1-cyclopropyl-4-(4-pyridin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-17-10-13(12-21(17)14-3-4-14)18(23)20-8-5-15(6-9-20)24-16-2-1-7-19-11-16/h1-2,7,11,13-15H,3-6,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJLSHAEFJQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

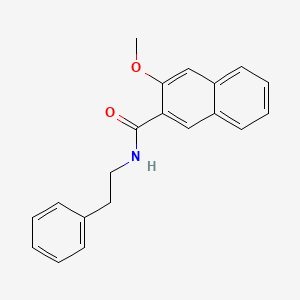

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

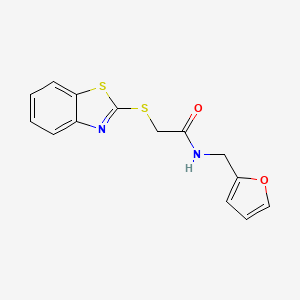

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

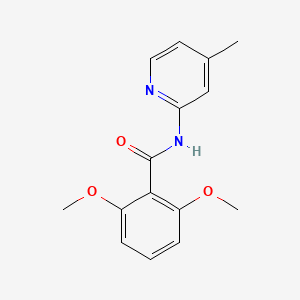

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)

![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)